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Compound of Interest

Compound Name: 2-Chloroquinolin-6-amine

Cat. No.: B1591475

In the landscape of medicinal chemistry, the quinoline moiety stands as a "privileged
scaffold"—a molecular framework that consistently appears in bioactive compounds and
approved therapeutics.[1][2][3] Its rigid, bicyclic aromatic structure provides an ideal foundation
for constructing molecules that can precisely interact with biological targets. Within this
important class, 2-Chloroquinolin-6-amine has emerged as a particularly valuable building
block for researchers and drug development professionals. Its unique arrangement of a
reactive chlorine atom and a versatile amino group on the quinoline core offers a rich platform
for synthetic elaboration and the development of potent therapeutic agents, especially in
oncology.[1][4]

This guide provides an in-depth technical overview of 2-Chloroquinolin-6-amine, from its
fundamental chemical and physical properties to its synthesis and critical applications in the
design of next-generation kinase inhibitors.

Chemical Identity and Molecular Structure

2-Chloroquinolin-6-amine is a heterocyclic aromatic compound. The defining features are a
quinoline core, a chlorine atom at the C2 position, and an amine group at the C6 position. The
chlorine atom at the C2 position is particularly susceptible to nucleophilic aromatic substitution,
making it a key handle for synthetic diversification. The amine group at C6 provides another
site for modification, crucial for tuning the molecule's interaction with specific biological targets.

[1][5]

Caption: Chemical structure of 2-Chloroquinolin-6-amine with numbering.
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Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 2-Chloroquinolin-6-amine is essential for its
effective use in a laboratory setting, from designing reaction conditions to ensuring appropriate
storage.

Physical and Chemical Properties

The key identifiers and physical properties of 2-Chloroquinolin-6-amine are summarized
below. These values are critical for reaction planning, purification, and quality control.

Property Value Reference(s)
IUPAC Name 2-chloro-6-quinolinamine

CAS Number 238756-47-3 [6]

Molecular Formula CoH7CIN2 [6]

Molecular Weight 178.62 g/mol [6]

Physical Form Solid

Purity Typically 295%

2-8°C, inert atmosphere, keep
Storage )
in dark place

Spectroscopic Data Interpretation

While a comprehensive public database of experimental spectra for this specific molecule is
limited, its spectroscopic profile can be reliably predicted based on its constituent parts: the 2-
chloroquinoline core and the 6-amino substituent.

e H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the quinoline ring. The introduction of the electron-donating amino group at the
C6 position will cause an upfield shift (to a lower ppm value) for adjacent protons (H5 and
H7) compared to the unsubstituted 2-chloroquinoline parent molecule.
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e 13C NMR: The carbon spectrum for the parent 2-chloroquinoline shows characteristic peaks,
with C2 being significantly affected by the attached chlorine.[7] The presence of the amino
group at C6 would cause a notable upfield shift for the C6 carbon and influence the chemical
shifts of neighboring carbons (C5, C7, C4a, C8a).

e Infrared (IR) Spectroscopy: The IR spectrum will be dominated by vibrations characteristic of
the quinoline ring. Key diagnostic peaks would include N-H stretching vibrations from the
primary amine group, typically appearing as two bands in the 3200-3500 cm~* region.[8]
Aromatic C-H stretching will be observed just above 3000 cm~1, and C=C/C=N stretching
vibrations within the aromatic system will appear in the 1500-1600 cm~* range. The C-ClI
stretch typically appears in the 850-550 cm~1 region.

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*) at m/z
178. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at
approximately one-third the intensity of the M* peak) will be a definitive feature.

Synthesis and Chemical Reactivity

The synthesis of 2-Chloroquinolin-6-amine can be approached through established
methodologies for quinoline construction. A common and logical pathway involves building the
substituted quinoline ring first, followed by the introduction of the chloro and amino
functionalities.

Representative Synthetic Workflow

The causality behind this multi-step synthesis is rooted in achieving the desired substitution
pattern efficiently. Starting with a commercially available and correctly substituted aniline
precursor is key. The nitro group is a versatile precursor to the amine, which is introduced via a
well-established reduction reaction. Chlorination of the resulting quinolinone is a standard and
high-yielding transformation.
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Caption: A plausible synthetic workflow for a 2-chloroquinolin-6-amine analogue.
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Key Reactions and Mechanistic Insights

e Nucleophilic Aromatic Substitution (SNATr): The chlorine atom at the C2 position is activated
towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This
makes 2-Chloroquinolin-6-amine an excellent substrate for reactions with various
nucleophiles (e.g., anilines, alcohols, thiols) to generate diverse libraries of compounds. This
reaction is the cornerstone of its use in drug discovery.[4][9]

» Reactions of the Amino Group: The amine at C6 can undergo standard reactions such as
acylation, alkylation, or diazotization, providing a secondary point for diversification to
explore structure-activity relationships (SAR).

Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors

The primary application of 2-Chloroquinolin-6-amine and its derivatives is in the development
of kinase inhibitors for cancer therapy.[1][2][4] Kinases are a class of enzymes that play a
central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1]

Rationale as a Kinase Inhibitor Scaffold

The quinoline core serves as an effective mimic of the adenine region of adenosine
triphosphate (ATP), the natural substrate for kinases.[1] This allows quinoline-based molecules
to competitively bind to the ATP-binding pocket of a target kinase, blocking its activity and
disrupting downstream signaling pathways that promote tumor growth.

e The Role of the 2-Chloro Position: This position is often used to introduce larger, substituted
aniline moieties via an SNAr reaction.[4] This appended group projects into a specific region
of the kinase active site, and by varying its structure, chemists can achieve high levels of
both potency and selectivity for the target kinase (e.g., EGFR, VEGFR) over other kinases in
the human kinome.[4]

e The Role of the 6-Amino Position: The amino group can serve as a hydrogen bond donor or
a point of attachment for solubilizing groups, which can improve the pharmacokinetic profile
of the drug candidate.
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Caption: Pharmacophore model for a 2,6-disubstituted quinoline kinase inhibitor.

Safety, Handling, and Storage

As a laboratory chemical, 2-Chloroquinolin-6-amine must be handled with appropriate
precautions to ensure personnel safety.

Hazard Identification

Based on available data, the compound is classified with the following hazards:
e GHS Pictogram: GHSO07 (Exclamation mark)
 Signal Word: Warning
e Hazard Statements:
o H302: Harmful if swallowed.
o H315: Causes skin irritation.

o H319: Causes serious eye irritation.
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o H335: May cause respiratory irritation.

Recommended Handling Protocol

A self-validating safety protocol ensures that risks are systematically minimized.

e Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood
to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are
readily accessible.

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10][11]

o Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with
skin.[10]

o Respiratory Protection: If dust formation is likely, use a NIOSH-approved N95 dust mask
or a higher level of respiratory protection.

o Safe Handling Practices: Avoid formation of dust and aerosols. Wash hands thoroughly after
handling. Do not eat, drink, or smoke in the laboratory.[10]

o Storage: Store the container tightly closed in a cool, dry, and dark place under an inert
atmosphere as recommended.

Conclusion

2-Chloroquinolin-6-amine is more than just a chemical intermediate; it is a strategic tool for
the modern medicinal chemist. Its well-defined reactivity, combined with the proven biological
relevance of the quinoline scaffold, makes it an indispensable starting point for the synthesis of
targeted therapeutics. The ability to selectively modify both the C2 and C6 positions provides a
robust platform for generating compound libraries with diverse pharmacological profiles,
particularly in the highly competitive field of kinase inhibitor development. As researchers
continue to explore new therapeutic targets, the versatility of 2-Chloroquinolin-6-amine
ensures its continued importance in the pipeline of drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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